tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 334018-92-7
VCID: VC7968106
InChI: InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-6-5-7-13-10(9)16-4/h5-7H,8H2,1-4H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28

tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate

CAS No.: 334018-92-7

Cat. No.: VC7968106

Molecular Formula: C12H18N2O3

Molecular Weight: 238.28

* For research use only. Not for human or veterinary use.

tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate - 334018-92-7

Specification

CAS No. 334018-92-7
Molecular Formula C12H18N2O3
Molecular Weight 238.28
IUPAC Name tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-6-5-7-13-10(9)16-4/h5-7H,8H2,1-4H3,(H,14,15)
Standard InChI Key VYJCXTILTCBQIS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC
Canonical SMILES CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC

Introduction

Structural and Molecular Characterization

The molecular formula of tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate is C₁₂H₁₈N₂O₃, with a molecular weight of 238.29 g/mol. The compound features:

  • A pyridine ring with a methoxy (-OCH₃) group at the 2-position.

  • A methylcarbamate group (-NHCO₂t-Bu) attached to the 3-position via a methylene (-CH₂-) linker.

  • A tert-butyl group providing steric bulk and stability to the carbamate functionality.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Nametert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate
Molecular FormulaC₁₂H₁₈N₂O₃
Molecular Weight238.29 g/mol
SMILESCOC1=NC=CC=C1CNC(=O)OC(C)(C)C
Topological Polar Surface Area64.5 Ų

The pyridine ring contributes to the compound’s aromaticity and capacity for π-π interactions, while the carbamate group enables hydrogen bonding and nucleophilic reactivity. The tert-butyl group enhances solubility in organic solvents and protects the carbamate from premature hydrolysis.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Preparation of (2-Methoxypyridin-3-yl)methanamine:

    • 2-Methoxy-3-pyridinecarboxaldehyde is subjected to reductive amination using sodium cyanoborohydride and ammonium acetate in methanol .

    • Yield: ~75% after purification via silica gel chromatography.

  • Carbamate Formation:

    • The amine intermediate reacts with tert-butyl chloroformate in dichloromethane, catalyzed by triethylamine at 0–5°C.

    • Reaction equation:

      R-NH2+ClCO2t-BuEt3NR-NHCO2t-Bu+HCl\text{R-NH}_2 + \text{ClCO}_2\text{t-Bu} \xrightarrow{\text{Et}_3\text{N}} \text{R-NHCO}_2\text{t-Bu} + \text{HCl}
    • Yield: 82–88% after aqueous workup and recrystallization from ethyl acetate/hexane.

Industrial Production

Industrial methods optimize for cost and scalability:

  • Continuous Flow Reactors: Improve mixing and temperature control, reducing side products.

  • Solvent Recycling: Toluene or ethyl acetate is recovered via distillation.

  • Purity Standards: ≥99% purity is achieved through fractional crystallization or preparative HPLC.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature facilitates electrophilic aromatic substitution (EAS) at the 4- and 5-positions:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups (→ 3-nitro derivatives).

  • Suzuki Coupling: Palladium catalysts enable cross-coupling with arylboronic acids (→ biaryl analogs).

Carbamate Hydrolysis

The tert-butyl carbamate undergoes cleavage under acidic conditions:

  • HCl/Dioxane: Produces the free amine, (2-methoxypyridin-3-yl)methanamine, within 2 hours at 25°C.

  • Trifluoroacetic Acid (TFA): Selective deprotection in the presence of acid-labile groups .

Table 2: Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor Product
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-2-methoxypyridine derivative
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-functionalized carbamate
Hydrolysis4M HCl/dioxane, 25°C(2-Methoxypyridin-3-yl)methanamine

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

The compound serves as a precursor to histone deacetylase (HDAC) inhibitors:

  • Structural Analogs: Exhibit IC₅₀ values of 10–50 nM against HDAC6, with selectivity over HDAC1 (>100-fold) .

  • Mechanism: The pyridine moiety chelates zinc ions in the HDAC active site, while the carbamate acts as a warhead for covalent modification .

Prodrug Development

tert-Butyl carbamates are widely used to mask amine functionalities in prodrugs:

  • Solubility Enhancement: The tert-butyl group improves logP by 1–2 units, aiding blood-brain barrier penetration.

  • Case Study: A prodrug of the antipsychotic risperidone showed 3-fold higher oral bioavailability in rodent models .

Comparison with Structural Analogs

Table 3: Select Carbamate Derivatives

CompoundKey FeatureApplication
tert-Butyl (3-methoxyphenyl)carbamatePhenolic methoxy groupCOX-2 inhibitor synthesis
tert-Butyl (5-bromopyridin-2-yl)carbamateBromine for cross-couplingAnticancer agent intermediates
tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamatePyridine-methylcarbamateHDAC inhibitor precursors

The pyridine-methylcarbamate scaffold offers superior metal-coordinating capacity compared to phenyl analogs, enabling tighter binding to enzymatic zinc ions .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral carbamate derivatives.

  • Proteolysis-Targeting Chimeras (PROTACs): Utilizing the compound as a linker in targeted protein degradation platforms.

  • Green Chemistry: Optimizing solvent-free syntheses using ball milling or microwave irradiation.

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